DAAO Inhibition: 9.5-Fold Improvement Over Unsubstituted Benzoic Acid in Porcine Enzyme Assay
2-Amino-4-(pyrrolidin-1-yl)benzoic acid inhibits porcine kidney DAAO with an IC50 of 220 nM [1]. In contrast, unsubstituted benzoic acid, the prototypical DAAO inhibitor, exhibits an IC50 of 2.09 μM (2090 nM) in the same species under comparable assay conditions [2]. The pyrrolidinyl substitution therefore confers approximately a 9.5-fold enhancement in inhibitory potency against this target.
| Evidence Dimension | DAAO enzyme inhibition (porcine kidney) |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | Benzoic acid: IC50 = 2.09 μM (2090 nM) |
| Quantified Difference | 9.5-fold more potent |
| Conditions | Porcine kidney homogenate; D-alanine as substrate; pyruvate production measured after 5 min incubation |
Why This Matters
This potency enhancement directly reduces the compound concentration required for DAAO blockade in cellular or in vivo models, lowering off-target risk and improving experimental signal-to-noise ratios.
- [1] BindingDB. BDBM50170228: Inhibition of DAAO in porcine kidney homogenate, IC50 = 220 nM. View Source
- [2] BindingDB. BDBM36181: Competitive inhibition of human recombinant DAAO by benzoic acid, IC50 = 2.09 μM. View Source
